![molecular formula C12H6S9 B14271144 2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) CAS No. 141124-70-1](/img/structure/B14271144.png)
2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole): 2,2’-(9,10-Anthracenediylidene)bis(1,3-dithiole) , is a heterocyclic organic compound. Its chemical formula is C20H12S4. The compound features two anthracene-derived units connected by a sulfur bridge, forming a central core of fused dithiole rings .
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the cyclization of appropriate precursors. One common approach is the reaction between anthracene-9,10-dione and 1,3-dithiole-2-thione under suitable conditions. The reaction proceeds via a series of steps, leading to the formation of the central dithiole core.
Industrial Production: While not widely produced industrially, researchers have explored scalable methods for its synthesis. Optimization of reaction conditions, catalysts, and purification techniques is essential for large-scale production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the dithiole rings can yield various products, including dithiolanes.
Substitution: Substituents can be introduced at different positions on the anthracene and dithiole rings.
Oxidizing Agents: Examples include hydrogen peroxide (HO) and m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution Reagents: Alkyl halides, aryl halides, or other electrophiles.
Scientific Research Applications
This compound has diverse applications:
Chemistry: It serves as a building block for constructing more complex organic molecules.
Biology: Researchers explore its interactions with biomolecules and potential biological activities.
Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.
Industry: Its unique structure may find use in materials science, such as organic semiconductors.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related dithiole compounds, the specific combination of anthracene and dithiole moieties makes this compound distinctive. Similar compounds include other dithioles and anthracene derivatives.
Properties
CAS No. |
141124-70-1 |
|---|---|
Molecular Formula |
C12H6S9 |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-4-[[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]sulfanyl]-1,3-dithiole |
InChI |
InChI=1S/C12H6S9/c1-2-14-9(13-1)11-17-5-7(20-11)19-8-6-18-12(21-8)10-15-3-4-16-10/h1-6H |
InChI Key |
RACQRQYYECRFMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C2SC=C(S2)SC3=CSC(=C4SC=CS4)S3)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


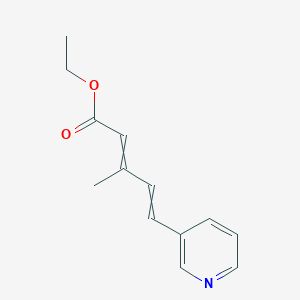
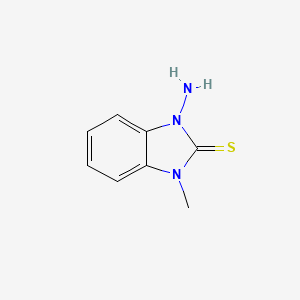
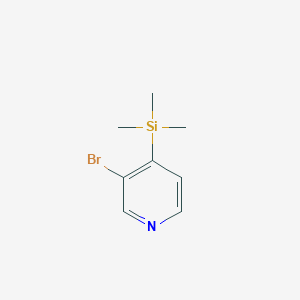
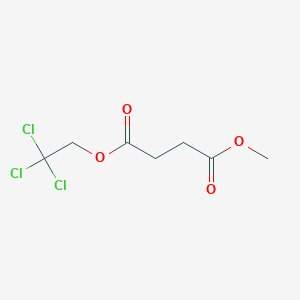
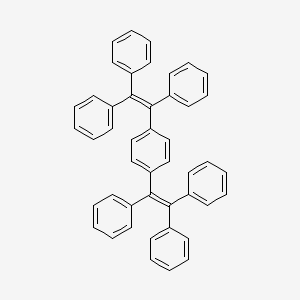
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
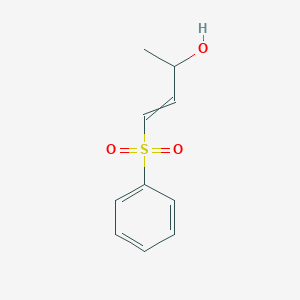
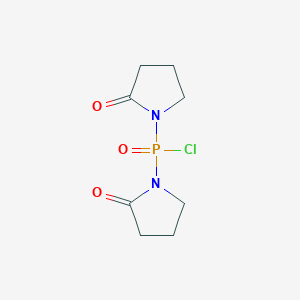
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
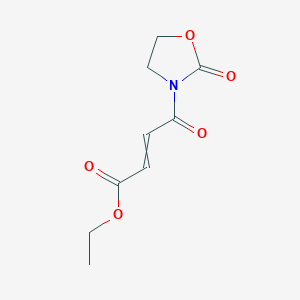
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)](/img/structure/B14271111.png)
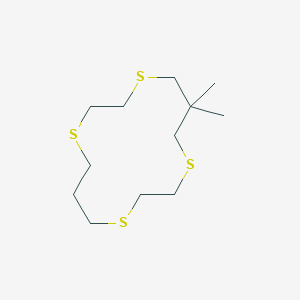
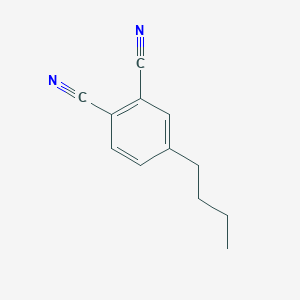
![Phenol, 2-[(1H-indazol-5-ylimino)methyl]-](/img/structure/B14271121.png)
